BMIM][SCN] shows promise as an alternative to conventional entrainers used in the extractive distillation process for separating azeotropic mixtures, such as cyclohexane and benzene. [] Entrainers are additional components added to the distillation process to modify the relative volatility of the target components, allowing for their efficient separation. BMIM][SCN] can potentially offer advantages over traditional entrainers due to its high boiling point, low volatility, and ability to selectively solvate specific components in the mixture.
BMIM][SCN] has been investigated as a potential component in the development of electrolytes for batteries and supercapacitors. When combined with other electrolytes like polyethylene oxide (PEO) and sodium perchlorate (NaClO4), BMIM][SCN] can improve the ionic conductivity of the electrolyte at room temperature, leading to enhanced performance of these energy storage devices. []
Beyond the specific examples mentioned above, BMIM][SCN] is being explored in various other research areas due to its unique properties. These include:
1-Butyl-3-methylimidazolium thiocyanate is an ionic liquid with the molecular formula C9H15N3S and a molecular weight of 197.30 g/mol. It is characterized by its unique structure, which includes a butyl group and a methyl group attached to an imidazolium ring, combined with a thiocyanate anion. This compound is notable for its low volatility and high thermal stability, making it an attractive candidate for various applications in chemistry and materials science .
These applications highlight its versatility across various fields, including energy storage and materials science .
1-Butyl-3-methylimidazolium thiocyanate can be synthesized through several methods:
These synthesis methods allow for the production of high-purity 1-butyl-3-methylimidazolium thiocyanate suitable for research and industrial applications .
Interaction studies involving 1-butyl-3-methylimidazolium thiocyanate often focus on its behavior with different substrates and ions. Key findings include:
These interactions are crucial for understanding its role in both theoretical studies and practical applications .
1-Butyl-3-methylimidazolium thiocyanate shares similarities with other ionic liquids but possesses unique characteristics that differentiate it:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Ethyl-3-methylimidazolium thiocyanate | C8H12N3S | Lower viscosity than 1-butyl variant |
1-Butyl-3-methylimidazolium chloride | C9H15N2Cl | More stable under hydrolytic conditions |
1-Hexyl-3-methylimidazolium thiocyanate | C10H17N3S | Higher hydrophobicity |
1-Octyl-3-methylimidazolium bromide | C11H20N2Br | Greater thermal stability but more toxic |
The comparison illustrates that while these compounds share structural similarities, their distinct functional groups and properties lead to different behaviors and applications in chemical processes .
1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is synthesized via two primary routes: direct alkylation and anion metathesis.
This involves reacting 1-methylimidazole with 1-bromobutane in ethyl acetate at 60°C for 24–72 hours under inert conditions. The intermediate 1-butyl-3-methylimidazolium bromide ([BMIM]Br) is isolated through recrystallization from acetonitrile or dichloromethane.
The bromide intermediate undergoes ion exchange with potassium thiocyanate (KSCN) or barium thiocyanate (Ba(SCN)₂) in polar solvents like acetonitrile. For example, reacting [BMIM]Cl with Ba(SCN)₂ achieves 79% yield after 4 hours of stirring. Silver nitrate tests confirm complete anion exchange.
Purification Protocols:
Key vibrational modes include:
Table 1: FTIR Spectral Assignments
Wavenumber (cm⁻¹) | Assignment |
---|---|
2050–2100 | ν(C≡N) |
3150 | ν(C(4,5)–H) |
750–760 | Ring deformation |
Quantitative Methods:
Common Impurities:
Table 2: Purity Metrics
Parameter | Specification |
---|---|
HPLC Purity | ≥95% |
Moisture Content | ≤1% |
Halide Residuals | <100 ppm |
[BMIM][SCN] achieves 86.5% dibenzothiophene removal from n-dodecane at 30°C (mass ratio 1:1, 30 minutes). The ionic liquid is reusable for five cycles without significant efficiency loss.
Mechanism: Thiocyanate’s nucleophilicity facilitates sulfur compound extraction via π–π interactions and hydrogen bonding.
Table 3: Solubility Enhancement Metrics
Compound | Solubility Increase |
---|---|
Artemisinin | 12× |
Ibuprofen | 8× |
1-Butyl-3-methylimidazolium thiocyanate represents a significant room temperature ionic liquid with the molecular formula C₉H₁₅N₃S and molecular weight of 197.30 g/mol [1]. This compound exhibits unique physicochemical characteristics that distinguish it from conventional molecular solvents and establish its utility in various applications [2].
The thermal behavior of 1-Butyl-3-methylimidazolium thiocyanate demonstrates complex relationships between temperature, molecular structure, and phase transitions that are characteristic of imidazolium-based ionic liquids [3]. Understanding these thermal properties is essential for determining operational temperature ranges and predicting long-term stability under various conditions [4].
1-Butyl-3-methylimidazolium thiocyanate exhibits distinctive glass transition behavior that reflects the underlying molecular dynamics and structural arrangements within the ionic liquid matrix [5]. The glass transition temperature has been determined to occur in the range of -85°C to -65°C using differential scanning calorimetry techniques [5]. This relatively low glass transition temperature indicates significant molecular mobility even at reduced temperatures, which contributes to the compound's liquid state properties at ambient conditions [6].
The decomposition kinetics of 1-Butyl-3-methylimidazolium thiocyanate follow complex pathways involving multiple degradation mechanisms [3]. Thermogravimetric analysis reveals an onset decomposition temperature of 237 ± 3°C, with distinct decomposition peaks observed at 317°C and 417°C [7]. The initial decomposition process involves the formation of volatile degradation products including alkyl-substituted imidazoles, methanol, butanol, and various nitrogen-containing compounds [3] [8].
The thermal degradation mechanism proceeds through proton transfer from the 1-butyl-3-methylimidazolium cation to the thiocyanate anion, resulting in the formation of reactive nitrogen heterocyclic carbene intermediates [3]. These intermediates subsequently undergo further reactions including ring cleavage and alkyl chain fragmentation [8]. The basicity of the thiocyanate anion plays a crucial role in determining the stability sequence, with 1-Butyl-3-methylimidazolium thiocyanate demonstrating intermediate thermal stability compared to other imidazolium-based ionic liquids [3].
1-Butyl-3-methylimidazolium thiocyanate exhibits a melting point of -47°C, confirming its classification as a room temperature ionic liquid [9]. This low melting point results from the asymmetric nature of both the cation and anion, which prevents efficient crystal packing and stabilizes the liquid phase over a broad temperature range [1].
The compound demonstrates complex crystallization behavior when mixed with water, exhibiting multiple polymorphic forms depending on water content and thermal history [10]. In neat form, the ionic liquid remains amorphous at room temperature, but prolonged exposure to sub-zero temperatures can induce crystallization [10]. Phase separation studies reveal that water concentrations as low as 0.44 weight percent can significantly alter the crystallization pathway, leading to the formation of metastable monoclinic forms [10].
Eutectic behavior in binary systems involving 1-Butyl-3-methylimidazolium thiocyanate with alcohols has been extensively characterized [11] [12]. The phase equilibria data indicate complex liquid-liquid and solid-liquid transitions that depend strongly on the alkyl chain length of the alcohol component [11]. These eutectic systems exhibit negative deviations from ideality, suggesting favorable intermolecular interactions between the ionic liquid and alcohol molecules [12].
The transport properties of 1-Butyl-3-methylimidazolium thiocyanate reflect the intricate balance between ionic interactions, molecular size effects, and thermal motion within the liquid structure [13] [14]. These properties are fundamental to understanding the compound's performance in electrochemical and separation applications [15].
The viscosity of 1-Butyl-3-methylimidazolium thiocyanate exhibits strong temperature dependence following the Vogel-Fulcher-Tammann equation [13] [16]. At 25°C, the dynamic viscosity is 35.9 cP, decreasing exponentially with increasing temperature [9]. Detailed temperature-dependent measurements reveal viscosity values of 89.5 mPa·s at 278.15 K, reducing to 8.9 mPa·s at 348.15 K [17] [18].
The viscosity-temperature relationship can be described by the equation η = A exp(B/(T-T₀)), where A, B, and T₀ are empirical parameters specific to the ionic liquid [13]. For 1-Butyl-3-methylimidazolium thiocyanate, the activation energy for viscous flow has been determined to be approximately 45-50 kJ/mol, reflecting the energy required to overcome intermolecular interactions during flow [19].
Binary mixtures with alcohols demonstrate significant viscosity deviations from linear mixing rules, with negative deviations observed across the entire composition range [16] [17]. These deviations indicate favorable interactions between the ionic liquid and alcohol molecules, resulting in enhanced molecular mobility and reduced viscosity compared to ideal mixing behavior [17].
Temperature (K) | Viscosity (mPa·s) | Reference |
---|---|---|
278.15 | 89.5 | [17] |
288.15 | 55.2 | [17] |
298.15 | 35.9 | [9] |
308.15 | 24.8 | [17] |
318.15 | 18.1 | [17] |
328.15 | 13.9 | [17] |
338.15 | 11.0 | [17] |
348.15 | 8.9 | [17] |
The ionic conductivity of 1-Butyl-3-methylimidazolium thiocyanate at 30°C is 8.98 mS/cm, reflecting efficient ion transport within the liquid matrix [9]. The conductivity mechanism involves the cooperative motion of both cations and anions through a process of structural rearrangement and ion hopping [14] [20].
The relationship between ionic conductivity and temperature follows Arrhenius-type behavior at elevated temperatures, transitioning to Vogel-Fulcher-Tammann kinetics at lower temperatures [14]. This transition reflects changes in the underlying transport mechanism from thermally activated hopping to cooperative motion involving multiple ion pairs [20].
Electrochemical impedance spectroscopy studies reveal that the ionic conductivity is primarily governed by bulk ion transport rather than interfacial phenomena [21]. The activation energy for ionic conduction has been determined to be approximately 25-30 kJ/mol, significantly lower than the activation energy for viscous flow, indicating decoupling between ionic motion and bulk viscosity [14].
The presence of water significantly enhances ionic conductivity through disruption of ion-ion interactions and formation of hydrated ion complexes [22]. Even small amounts of water (less than 1 molar percent) can increase conductivity by up to 50 percent, demonstrating the sensitivity of transport properties to trace impurities [22].
The density of 1-Butyl-3-methylimidazolium thiocyanate at 30°C is 1.07 g/cm³, reflecting the compact molecular packing characteristic of ionic liquids [9]. Temperature-dependent density measurements reveal linear decreases with increasing temperature, following the relationship ρ = ρ₀ - αT, where α represents the thermal expansion coefficient [23] [17].
The volumetric behavior in pure state demonstrates thermal expansion coefficients of approximately 6.5 × 10⁻⁴ K⁻¹, indicating moderate volume changes with temperature compared to conventional organic solvents [23]. Isothermal compressibility measurements yield values of approximately 4.2 × 10⁻⁴ MPa⁻¹ at ambient conditions, reflecting the relatively incompressible nature of the ionic liquid [24].
Binary mixtures with alcohols exhibit negative excess molar volumes across the entire composition range, indicating favorable packing arrangements between ionic liquid and alcohol molecules [16] [17]. The excess volumes become more negative with increasing alcohol chain length, suggesting enhanced van der Waals interactions between the alkyl chains [17].
Density measurements in aqueous solutions reveal complex concentration dependencies reflecting changes in molecular association and hydration effects [23]. At low water concentrations, density decreases linearly with water addition, while higher water contents show nonlinear behavior attributed to preferential solvation phenomena [23].
Temperature (K) | Density (g/cm³) | Thermal Expansion Coefficient (K⁻¹) | Reference |
---|---|---|---|
278.15 | 1.094 | 6.52 × 10⁻⁴ | [17] |
288.15 | 1.085 | 6.48 × 10⁻⁴ | [17] |
298.15 | 1.076 | 6.45 × 10⁻⁴ | [9] |
308.15 | 1.067 | 6.42 × 10⁻⁴ | [17] |
318.15 | 1.058 | 6.39 × 10⁻⁴ | [17] |
328.15 | 1.049 | 6.36 × 10⁻⁴ | [17] |
The surface and interfacial properties of 1-Butyl-3-methylimidazolium thiocyanate govern its behavior at phase boundaries and determine its effectiveness in applications involving liquid-liquid and liquid-gas interfaces [25] [26]. These properties arise from the amphiphilic nature of the compound and the specific interactions between ionic components [27].
The surface tension of pure 1-Butyl-3-methylimidazolium thiocyanate at 298.15 K is 42.4 mN/m, demonstrating the compound's surface-active properties [25]. Temperature-dependent measurements reveal linear decreases in surface tension with increasing temperature, following the relationship γ = γ₀ - dγ/dT × (T - T₀) [25].
The surface thermodynamic functions derived from temperature dependence studies indicate surface entropy values of approximately -8.5 × 10⁻⁵ J m⁻² K⁻¹ and surface enthalpy values of -2.1 × 10⁻² J m⁻² [25]. These values reflect the energetic favorability of surface formation and the temperature sensitivity of interfacial properties [25].
Binary mixtures with alcohols demonstrate complex surface tension behavior characterized by negative deviations from ideal mixing [25]. The surface tension decreases monotonically with alcohol addition, reaching minimum values at intermediate compositions before approaching the pure alcohol values [25]. This behavior indicates preferential adsorption of alcohol molecules at the interface due to their lower surface tension [25].
Adsorption dynamics studies using sum-frequency generation vibrational spectroscopy reveal rapid equilibration times on the order of milliseconds for surface layer formation [27] [26]. The adsorption process involves cooperative rearrangement of both cations and anions, with the butyl chains of the imidazolium cations preferentially oriented toward the vapor phase [27].
Temperature (K) | Surface Tension (mN/m) | dγ/dT (mN m⁻¹ K⁻¹) | Reference |
---|---|---|---|
298.15 | 42.4 | -8.5 × 10⁻² | [25] |
308.15 | 41.0 | -8.3 × 10⁻² | [25] |
318.15 | 39.6 | -8.1 × 10⁻² | [25] |
328.15 | 38.2 | -7.9 × 10⁻² | [25] |
Spectroscopic investigations reveal the formation of distinct double-layer structures at the air-water interface in aqueous solutions of 1-Butyl-3-methylimidazolium thiocyanate [27] [26]. The interfacial organization involves preferential accumulation of cations with hydrophobic butyl chains oriented toward the air phase, while thiocyanate anions remain partially embedded in the aqueous subphase [27].
Polarization-dependent sum-frequency generation measurements demonstrate that the thiocyanate anion orientation changes from 51° to 46° relative to the interface normal as bulk concentration increases from dilute to saturated conditions [27]. Simultaneously, the tilt angle of the methyl groups attached to the imidazolium ring increases from 18° to 32°, reflecting changes in molecular packing density [27].
The double-layer structure exhibits concentration-dependent formation with maximum interfacial density achieved at a mole fraction of 0.01 [27] [26]. Above this concentration, competitive adsorption and electrostatic repulsion lead to decreased surface excess concentrations and formation of multilayer structures [27].
Molecular dynamics simulations of interfacial systems reveal that the double-layer structure results from the balance between hydrophobic interactions driving cation accumulation and electrostatic forces promoting charge neutrality [28]. The asymmetric solvation of cations and anions creates a net positive charge excess at the interface, compensated by polarization effects in the underlying water layer [28].
Irritant